4-(Phenylamino)benzaldehyde
Overview
Description
4-(Phenylamino)benzaldehyde, also known as 4-anilinobenzaldehyde, is an organic compound with the molecular formula C13H11NO. It is a derivative of benzaldehyde where the aldehyde group is substituted with a phenylamino group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives can interact with various biological targets, depending on their specific chemical structure .
Mode of Action
For instance, they can undergo nucleophilic attack by nitrogen in the formation of oximes .
Biochemical Pathways
The biosynthesis of 4-(Phenylamino)benzaldehyde could involve the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . Another pathway involves the conversion of 4-coumaroyl-CoA to 4-benzaldehyde, followed by hydroxylation to form 3,4-dihydroxybenzaldehyde .
Pharmacokinetics
The compound’s molecular weight (19724 g/mol) and solid physical form suggest that it may have certain bioavailability characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Phenylamino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with aniline in the presence of a reducing agent. The nitro group is reduced to an amino group, resulting in the formation of this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where 4-bromobenzaldehyde reacts with aniline in the presence of a palladium catalyst and a base .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of reducing agents and catalysts may vary depending on the desired yield and purity of the final product. Industrial processes are optimized for efficiency, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 4-(Phenylamino)benzoic acid.
Reduction: 4-(Phenylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Phenylamino)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research explores its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzaldehyde: The parent compound with an aldehyde group.
4-Nitrobenzaldehyde: A similar compound with a nitro group instead of a phenylamino group.
4-Aminobenzaldehyde: A compound with an amino group instead of a phenylamino group.
Uniqueness: 4-(Phenylamino)benzaldehyde is unique due to the presence of both an aldehyde group and a phenylamino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-anilinobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-10-11-6-8-13(9-7-11)14-12-4-2-1-3-5-12/h1-10,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWHZIJHYNPASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368479 | |
Record name | Benzaldehyde, 4-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100727-07-9 | |
Record name | Benzaldehyde, 4-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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